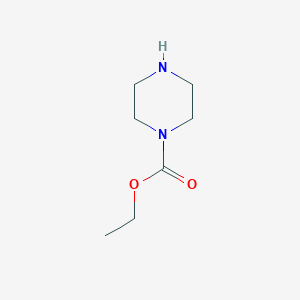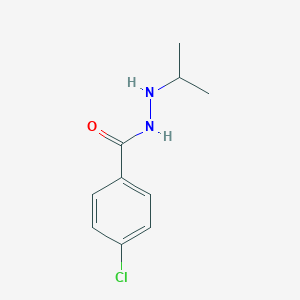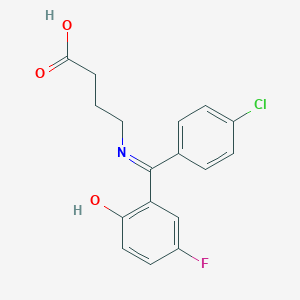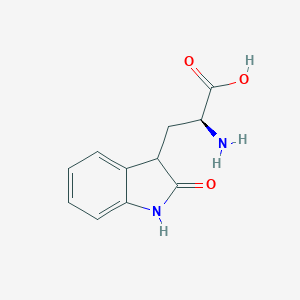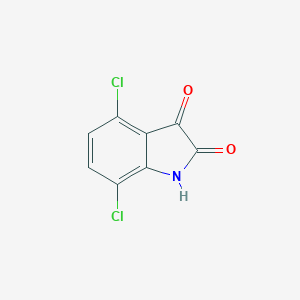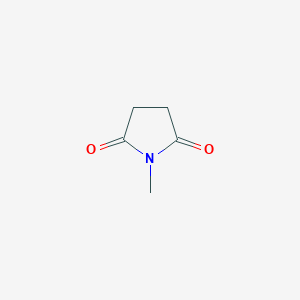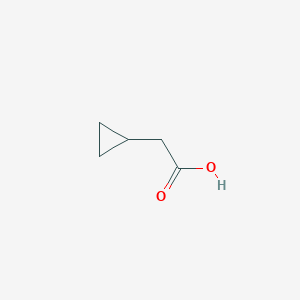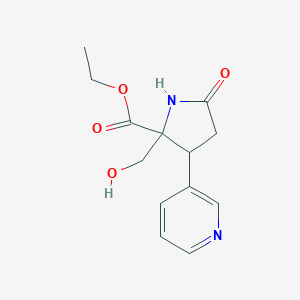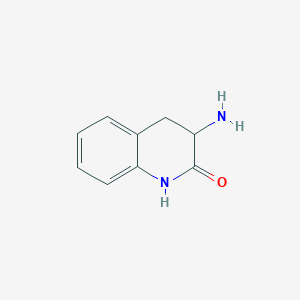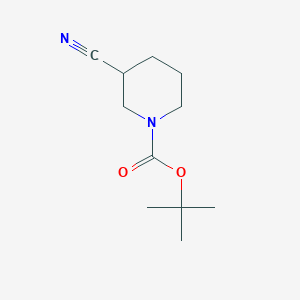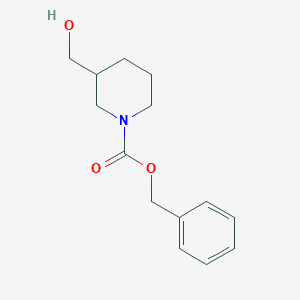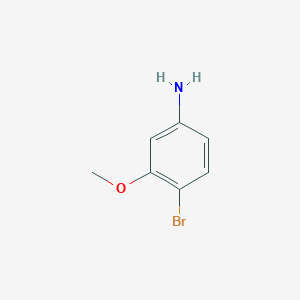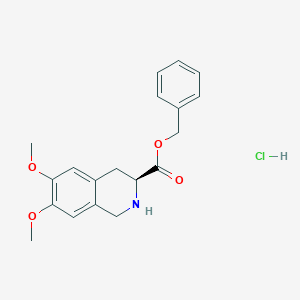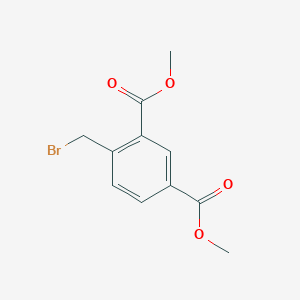
Dimethyl 4-(bromomethyl)isophthalate
Übersicht
Beschreibung
Dimethyl 4-(bromomethyl)isophthalate is a chemical compound with the molecular formula C11H11BrO4 . It contains a total of 27 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic esters .
Molecular Structure Analysis
The molecular structure of Dimethyl 4-(bromomethyl)isophthalate includes a six-membered aromatic ring and two ester groups . The InChI code for this compound is 1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis
Dimethyl 4-(bromomethyl)isophthalate is a solid or liquid compound . It has a molecular weight of 287.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Application in Polymer Science
Summary of the Application
“Dimethyl 4-(bromomethyl)isophthalate” is used in the synthesis of mid-dicarboxy polystyrene by Atom Transfer Radical Polymerization (ATRP) and formation of ionic-bonded supramolecules .
Methods of Application or Experimental Procedures
The compound was synthesized by bromomethylation, oxidation, esterification, and bromination of 1,3-dimethylbenzene. This compound was then used to initiate the atom transfer radical polymerization of styrene .
Results or Outcomes
The results showed that the process had some of the good characteristics of controlled/living free radical polymerization. The molecular weight of the obtained polymer increased linearly with monomer conversion, its molecular weight distribution was very narrow, and a linear relationship between ln ( [ M] 0 / [ M ]) and polymerization time was found . A well-defined novel structural polystyrene containing two ester groups in the mid-main chain was prepared with controlled molecular weight and narrow polydispersity . After being hydrolyzed, dicarboxy polystyrene was obtained and used to form ionic-bonded supramolecules with 1-dodecanamine as a model of the star-shaped supramolecules .
Application in Polyester Resin Production
Summary of the Application
“Dimethyl 4-(bromomethyl)isophthalate” is essential in synthesizing polyesters, particularly key intermediates for high-quality fibers and polyester films, enhancing their clarity and structural strength .
Methods of Application or Experimental Procedures
This compound serves as an intermediate in polyester synthesis, allowing for the production of high-quality fibers and polyester films. It enhances clarity and structural strength. Apart from aiding in altering the transparency of PET, dimethyl isophthalate also lowers the melting point of PET resin, facilitating its use in films, bottles, and other applications, attributed to increased processing temperatures .
Results or Outcomes
The use of “Dimethyl 4-(bromomethyl)isophthalate” in polyester resin production results in high-quality fibers and polyester films with enhanced clarity and structural strength. It also reduces the melting point of PET resin, making it more suitable for film, bottle, and other product processing .
Application as a Plasticizer
Summary of the Application
“Dimethyl 4-(bromomethyl)isophthalate” also serves as a plasticizer, a substance that enhances the flexibility and elasticity of plastics .
Methods of Application or Experimental Procedures
This compound is used as a plasticizer for cellulose esters like cellulose acetate, used in various products such as films and coatings .
Results or Outcomes
The use of “Dimethyl 4-(bromomethyl)isophthalate” as a plasticizer enhances the flexibility and elasticity of plastics. It is more commonly utilized as a plasticizer for cellulose esters like cellulose acetate, used in various products such as films and coatings .
Application in Coatings, Inks, and Adhesives
Summary of the Application
“Dimethyl 4-(bromomethyl)isophthalate” finds extensive applications in areas such as coatings, inks, adhesives, and more . Its distinctive chemical structure and properties confer unique functionality and application value .
Methods of Application or Experimental Procedures
This compound is used as a key ingredient in the formulation of coatings, inks, and adhesives. It enhances the durability and performance of these products .
Results or Outcomes
The use of “Dimethyl 4-(bromomethyl)isophthalate” in coatings, inks, and adhesives results in products with enhanced durability and performance .
Application in Personal Care Products
Summary of the Application
“Dimethyl 4-(bromomethyl)isophthalate” is also used in personal care products .
Methods of Application or Experimental Procedures
This compound is used as an ingredient in the formulation of personal care products. It enhances the performance and quality of these products .
Results or Outcomes
The use of “Dimethyl 4-(bromomethyl)isophthalate” in personal care products results in products with enhanced performance and quality .
Safety And Hazards
Dimethyl 4-(bromomethyl)isophthalate is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, H331, and H341 . Precautionary measures include avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRZBUXUDASAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565437 | |
| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(bromomethyl)isophthalate | |
CAS RN |
16281-94-0 | |
| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


